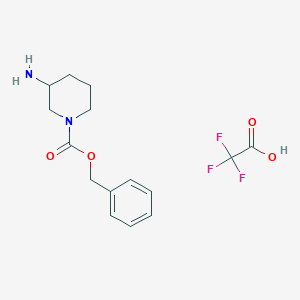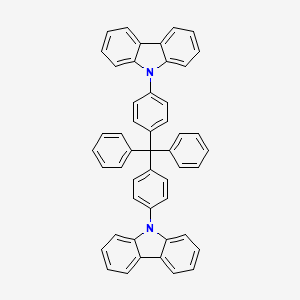
2-(Benzyloxy)-1-hydroxyanthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Benzyloxy)-1-hydroxyanthracene-9,10-dione is an organic compound belonging to the anthraquinone family. This compound is characterized by its anthracene backbone, which is substituted with a benzyloxy group at the second position and a hydroxy group at the first position. Anthraquinones are known for their vibrant colors and are widely used in dyes, pigments, and as intermediates in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-1-hydroxyanthracene-9,10-dione typically involves the following steps:
Starting Materials: The synthesis begins with anthracene-9,10-dione (anthraquinone) as the core structure.
Benzyloxy Substitution: The introduction of the benzyloxy group can be achieved through a nucleophilic substitution reaction. Benzyl alcohol is reacted with anthraquinone in the presence of a base such as potassium carbonate and a phase transfer catalyst.
Hydroxylation: The hydroxyl group is introduced via a hydroxylation reaction, often using reagents like hydrogen peroxide or a hydroxylating agent under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Catalysts and Solvents: Efficient catalysts and solvents are employed to optimize yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for industrial applications.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the hydroxy group can be oxidized to a carbonyl group.
Reduction: Reduction reactions can convert the quinone structure to a hydroquinone form.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Conversion to 2-(Benzyloxy)-1-anthraquinone.
Reduction: Formation of 2-(Benzyloxy)-1-hydroxyanthracene.
Substitution: Various substituted anthraquinones depending on the nucleophile used.
科学研究应用
2-(Benzyloxy)-1-hydroxyanthracene-9,10-dione has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing anthraquinone-based therapeutics.
Industry: Utilized in the production of pigments and dyes due to its vibrant color properties.
作用机制
The mechanism by which 2-(Benzyloxy)-1-hydroxyanthracene-9,10-dione exerts its effects involves:
Molecular Targets: The compound can interact with various enzymes and proteins, potentially inhibiting or modifying their activity.
Pathways: It may influence cellular pathways related to oxidative stress, apoptosis, and cell proliferation.
相似化合物的比较
Similar Compounds
1-Hydroxyanthraquinone: Lacks the benzyloxy group, making it less hydrophobic.
2-Methoxyanthraquinone: Contains a methoxy group instead of a benzyloxy group, affecting its reactivity and solubility.
2-(Benzyloxy)-anthraquinone: Similar structure but lacks the hydroxy group, altering its chemical properties.
Uniqueness
2-(Benzyloxy)-1-hydroxyanthracene-9,10-dione is unique due to the presence of both benzyloxy and hydroxy groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound in various applications.
属性
CAS 编号 |
22516-62-7 |
|---|---|
分子式 |
C21H14O4 |
分子量 |
330.3 g/mol |
IUPAC 名称 |
1-hydroxy-2-phenylmethoxyanthracene-9,10-dione |
InChI |
InChI=1S/C21H14O4/c22-19-14-8-4-5-9-15(14)20(23)18-16(19)10-11-17(21(18)24)25-12-13-6-2-1-3-7-13/h1-11,24H,12H2 |
InChI 键 |
MXTXRPBIGIUXCR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Bromo-2H-pyrano[3,2-c]pyridin-4(3H)-one](/img/structure/B13142660.png)
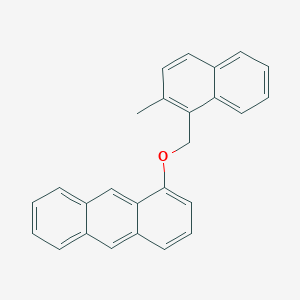
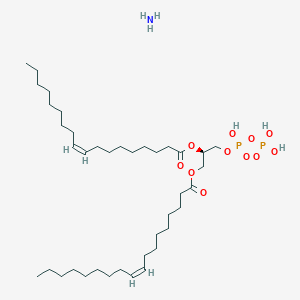
![5-Bromo-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B13142673.png)
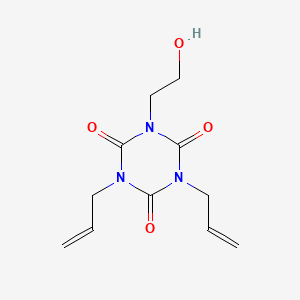
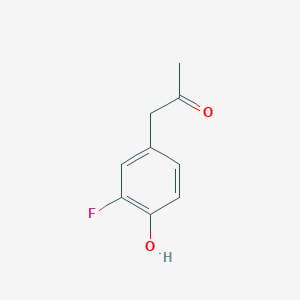


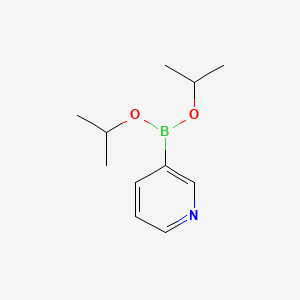
![2-([3,4'-Bipyridin]-2'-yl)acetonitrile](/img/structure/B13142705.png)


